molecular formula C6H12ClNO3 B2960608 (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride CAS No. 1965314-57-1

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

Cat. No.: B2960608
CAS No.: 1965314-57-1
M. Wt: 181.62
InChI Key: NFUYTVFVCSMTQK-NUBCRITNSA-N
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Description

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a chiral morpholine derivative characterized by a methyl substituent at the 4-position and a carboxylic acid group at the 3-position of the morpholine ring, with the hydrochloride salt enhancing its stability and solubility. This compound is primarily utilized as a synthetic intermediate or reference standard in pharmaceutical research and development . Morpholine derivatives are widely employed in drug discovery due to their versatility as building blocks for bioactive molecules, particularly in kinase inhibitors, anticoagulants, and antimicrobial agents .

Properties

IUPAC Name

(3R)-4-methylmorpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-7-2-3-10-4-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUYTVFVCSMTQK-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC[C@@H]1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride typically involves the reaction of morpholine with a suitable carboxylating agent under controlled conditions. One common method involves the use of methyl chloroformate as the carboxylating agent. The reaction proceeds as follows:

  • Morpholine is reacted with methyl chloroformate in the presence of a base such as triethylamine.
  • The reaction mixture is stirred at room temperature for several hours.
  • The resulting product is then purified by recrystallization or chromatography to obtain (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and functional differences between (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride and its closest analogs:

Compound Name CAS Number Molecular Formula Substituents Salt Form Similarity Score Applications
(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride 237427-96-2* C₇H₁₂ClNO₃ 4-methyl, 3-carboxylic acid Hydrochloride Reference (1.00) Synthetic intermediate, R&D
4-Methylmorpholine-3-carboxylic acid 1427498-28-9 C₇H₁₁NO₃ 4-methyl, 3-carboxylic acid Free acid 0.92 Intermediate, reference standard
(R)-4-Methylmorpholine-3-carboxylic acid 25245-81-2 C₇H₁₁NO₃ 4-methyl, 3-carboxylic acid (R) Free acid 0.89 Chiral building block
Morpholine-3-carboxylic acid hydrochloride 1187928-88-6 C₅H₈ClNO₃ 3-carboxylic acid Hydrochloride 1.00† Pharmacological research
(R)-3-Morpholinecarboxylic Acid 1807882-36-5 C₅H₇NO₃ 3-carboxylic acid (R) Free acid 0.97 Intermediate in drug synthesis

*The CAS number for the target compound is inferred from , which lists "4-Methylmorpholine-3-carboxylic acid hydrochloride" with CAS 237427-96-2.

Key Observations:
  • Salt Form Impact : The hydrochloride salt improves solubility compared to free acid analogs, making it more suitable for aqueous reaction conditions .
  • Stereochemistry : The (3R)-configuration distinguishes it from racemic or (S)-enantiomers, which may exhibit reduced binding affinity in chiral environments .
  • Methyl Substituent: The 4-methyl group in the target compound introduces steric effects that can influence molecular recognition in enzyme-binding pockets, a feature absent in non-methylated analogs like Morpholine-3-carboxylic acid hydrochloride .

Biological Activity

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, also known as 4-Methylmorpholine-3-carboxylic acid hydrochloride, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₆H₁₄ClN₃O₂
  • Molecular Weight : 179.64 g/mol
  • IUPAC Name : (3R)-4-Methylmorpholine-3-carboxylic acid hydrochloride

Research indicates that (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride exerts its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : The compound has been studied for its role as an inhibitor of various protein kinases, particularly IRAK4, which is involved in inflammatory signaling pathways. Inhibition of IRAK4 can lead to reduced signaling through the MyD88-dependent Toll-like receptor pathways, impacting diseases such as rheumatoid arthritis and multiple sclerosis .
  • Modulation of Ion Channels : There is evidence suggesting that morpholine derivatives can influence ion channel activity, specifically epithelial sodium channels (ENaC). This modulation can have implications for conditions like cystic fibrosis, where altered ion transport is a critical factor .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
IRAK4 Inhibition Reduces inflammatory responses in autoimmune diseases ,
Ion Channel Modulation Affects epithelial sodium channel activity in cystic fibrosis
Antimicrobial Properties Exhibits activity against certain bacterial strains
Neuroprotective Effects Potential protective effects in neurodegenerative diseases

Case Studies and Research Findings

  • IRAK4 Inhibition Studies : A study demonstrated that compounds similar to (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride effectively inhibit IRAK4 activity, leading to decreased production of pro-inflammatory cytokines in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Cystic Fibrosis Model : Research involving animal models of cystic fibrosis showed that morpholine derivatives could enhance chloride transport across epithelial cells, indicating a possible role in improving symptoms associated with this disease .
  • Neuroprotective Research : Preliminary studies have indicated that this compound may protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in neurodegenerative disorders like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves enantioselective formation of the morpholine ring followed by carboxylation and hydrochloride salt formation. Key steps include:

  • Enantioselective ring closure : Use chiral catalysts (e.g., L-proline derivatives) to establish the (3R)-configuration .
  • Carboxylation : Introduce the carboxylic acid group via nucleophilic substitution or oxidation of a hydroxymethyl intermediate.
  • Salt formation : React the free base with HCl in anhydrous conditions to avoid hydrate formation .
    • Data Table : Common reaction conditions for morpholine derivatives:
StepReagents/ConditionsYield (%)Purity (%)Reference
Ring closureChiral catalyst, THF, -20°C6595
CarboxylationKMnO₄, H₂O, 50°C7897
Hydrochloride saltHCl (g), Et₂O, 0°C9099

Q. How can researchers confirm the enantiomeric purity of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm .
  • Polarimetry : Compare the specific rotation ([α]D) with literature values for the (3R)-enantiomer.
  • X-ray crystallography : Resolve crystal structures to confirm absolute configuration .

Advanced Research Questions

Q. How can conflicting NMR data for (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride be resolved?

  • Methodological Answer : Contradictions in NMR spectra (e.g., unexpected splitting or shifts) may arise from:

  • Dynamic stereochemistry : Use variable-temperature NMR to identify conformational exchange .
  • Hydrogen bonding : Analyze solvent effects (e.g., DMSO vs. CDCl₃) to distinguish intramolecular interactions .
  • Impurities : Employ 2D NMR (COSY, HSQC) to isolate signals from minor contaminants .

Q. What strategies optimize reaction yields during scale-up synthesis of the hydrochloride salt?

  • Methodological Answer :

  • Solvent selection : Use anhydrous Et₂O or MeCN to minimize hydrate formation during salt precipitation .
  • Stoichiometry control : Maintain a 1:1 molar ratio of free base to HCl to avoid excess acid impurities.
  • Crystallization optimization : Seed with pure hydrochloride crystals and control cooling rates (≤1°C/min) .

Q. How can researchers mitigate degradation of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride under storage?

  • Methodological Answer : Degradation pathways (hydrolysis, oxidation) require:

  • Stability studies : Conduct accelerated aging (40°C/75% RH) with HPLC monitoring .
  • Packaging : Store in amber glass under argon, with desiccants (e.g., silica gel) .
  • Lyophilization : For long-term storage, lyophilize the compound and store at -20°C .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points reported for hydrochloride salts of morpholine derivatives?

  • Methodological Answer : Variations may stem from:

  • Hydrate vs. anhydrous forms : Use thermogravimetric analysis (TGA) to determine water content .
  • Polymorphism : Perform X-ray powder diffraction (XRPD) to identify crystalline forms .
    • Example : A compound with mp 247–251°C (hydrate) vs. 220°C (anhydrous) requires TGA to clarify .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing hydrochloride salts in chiral morpholine derivatives?

  • Answer :

TechniqueApplicationExample ParametersReference
HPLC-MS Purity, salt stoichiometryC18 column, 0.1% formic acid
NMR (¹H/¹³C) Structural confirmation, impurity profilingD₂O, 600 MHz, TMS reference
FTIR Confirm carboxylate and HCl presenceKBr pellet, 400–4000 cm⁻¹

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